molecular formula C14H19NO3 B3034643 Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 2007919-21-1

Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B3034643
CAS No.: 2007919-21-1
M. Wt: 249.30
InChI Key: MAKWYVSEDPFHGW-AWEZNQCLSA-N
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Description

Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This specific compound is characterized by the presence of a benzyl group, a hydroxyl group, and a methyl group attached to the piperidine ring

Scientific Research Applications

Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

    Introduction of the Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via oxidation reactions, while the methyl group can be added through alkylation reactions.

    Attachment of the Benzyl Group: The benzyl group can be attached to the piperidine ring through nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are commonly used.

    Substitution: Nucleophiles such as azide ions (N3-) or thiolates (RS-) can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Piperidine Derivatives: Other piperidine derivatives include compounds such as 4-hydroxy-4-methylpiperidine and 3,5-dimethylpiperidine.

    Benzyl Derivatives: Compounds like benzyl alcohol and benzylamine share the benzyl group but differ in their functional groups and overall structure.

Uniqueness: Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate is unique due to the specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties. Its specific configuration and functionalization make it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWYVSEDPFHGW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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